molecular formula C15H14FNO2 B6374654 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% CAS No. 1261891-09-1

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%

Cat. No. B6374654
CAS RN: 1261891-09-1
M. Wt: 259.27 g/mol
InChI Key: SQGRTVAESCRNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% (5-DMP-2-FP) is an important organic chemical compound with a wide range of applications. It is used in various research and industrial applications, such as in the synthesis of pharmaceuticals, in the production of polymers, and in the manufacture of dyes. 5-DMP-2-FP has also been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs. It is also used in the production of polymers, such as polyurethanes and polycarbonates, and in the manufacture of dyes. In addition, it is used as a catalyst in organic reactions, and in the synthesis of organic compounds.

Mechanism of Action

The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% is not yet fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Inhibition of COX leads to the inhibition of the synthesis of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% have been studied extensively. It has been shown to inhibit the synthesis of prostaglandins, which can lead to the inhibition of inflammation, pain, and fever. It has also been shown to have antioxidant activity, which can protect cells from oxidative damage. In addition, 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% has been shown to have anti-cancer activity, and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized in the laboratory. It is also highly soluble in water and organic solvents, which makes it easy to work with in the laboratory. However, there are some limitations to its use in the laboratory. It is a relatively unstable compound, and it can degrade over time. In addition, it can be toxic in high concentrations, so it should be handled with care.

Future Directions

There are several potential future directions for the use of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%. It could be used to develop new drugs or therapies for the treatment of various diseases, such as cancer and cardiovascular disease. It could also be used to develop new polymers or dyes for industrial applications. In addition, it could be used to develop new catalysts for organic reactions, and to synthesize new organic compounds. Finally, it could be used to further study its biochemical and physiological effects, and to better understand its mechanism of action.

Synthesis Methods

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% is synthesized by the reaction of 4-aminophenol with N,N-dimethylformamide (DMF) in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature for several hours, and the product is then purified by recrystallization. The yield of the reaction is typically in the range of 95-98%.

properties

IUPAC Name

4-(4-fluoro-3-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-8-13(16)14(18)9-12/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGRTVAESCRNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684460
Record name 4'-Fluoro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261891-09-1
Record name 4'-Fluoro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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